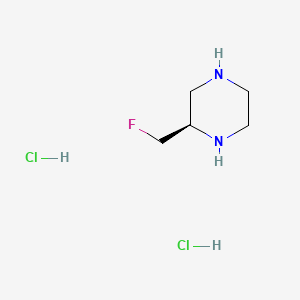
(2R)-2-(fluoromethyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(Fluoromethyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(fluoromethyl)piperazine dihydrochloride typically involves the fluoromethylation of piperazine. One common method includes the reaction of piperazine with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency .
化学反応の分析
Types of Reactions: (2R)-2-(fluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of piperazine derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted piperazine derivatives.
Oxidation Reactions: N-oxides of (2R)-2-(fluoromethyl)piperazine.
Reduction Reactions: Reduced piperazine derivatives with different substituents
科学的研究の応用
(2R)-2-(fluoromethyl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of (2R)-2-(fluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The fluoromethyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired pharmacological effects .
類似化合物との比較
- (2R)-2-(Chloromethyl)piperazine dihydrochloride
- (2R)-2-(Bromomethyl)piperazine dihydrochloride
- (2R)-2-(Iodomethyl)piperazine dihydrochloride
Comparison:
- Uniqueness: The fluoromethyl group in (2R)-2-(fluoromethyl)piperazine dihydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. This makes it a more attractive candidate for drug development.
- Reactivity: The fluoromethyl group is less reactive than the chloro, bromo, and iodo groups, making the compound more stable under physiological conditions .
特性
分子式 |
C5H13Cl2FN2 |
|---|---|
分子量 |
191.07 g/mol |
IUPAC名 |
(2R)-2-(fluoromethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C5H11FN2.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-4H2;2*1H/t5-;;/m0../s1 |
InChIキー |
SOHLLRVGXNGPBX-XRIGFGBMSA-N |
異性体SMILES |
C1CN[C@H](CN1)CF.Cl.Cl |
正規SMILES |
C1CNC(CN1)CF.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


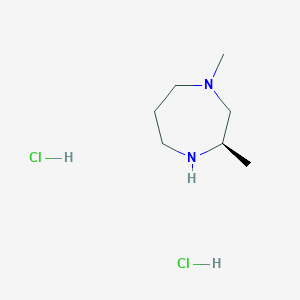
![(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15051433.png)

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B15051438.png)
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B15051450.png)
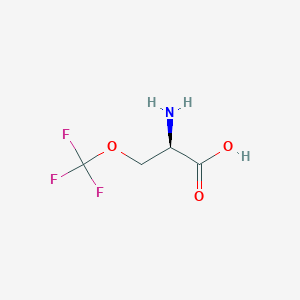
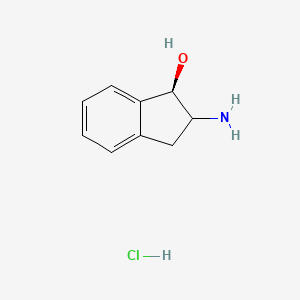

![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
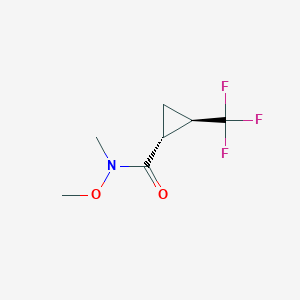

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
